(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone
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Description
(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is a useful research compound. Its molecular formula is C17H19N5O2S and its molecular weight is 357.43. The purity is usually 95%.
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Biological Activity
The compound (5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is a derivative of the triazolo-pyrimidine class known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₄H₁₈N₄OS
- Molecular Weight : 302.38 g/mol
- CAS Number : [1638642-95-1]
The structural components include a triazolo-pyrimidine moiety linked to a thiazepane ring with a furan substituent. This unique combination is believed to contribute to its biological activity.
Biological Activity Overview
Research indicates that derivatives of triazolo-pyrimidines exhibit a range of biological activities including:
- Antimicrobial Activity : Several studies have demonstrated that triazolo-pyrimidine derivatives possess significant antibacterial and antifungal properties. For instance, compounds similar to the one have shown effectiveness against various strains of bacteria and fungi, including Rhizoctonia solani, a common plant pathogen .
- Anticancer Properties : Triazolo-pyrimidines have been investigated for their potential in cancer therapy. They act as inhibitors of key enzymes involved in cancer cell proliferation. Certain derivatives have shown promising results in inhibiting cancer cell lines through various mechanisms such as apoptosis induction and cell cycle arrest .
- Calcium Channel Blockade : Specific studies on related compounds have indicated that they can function as calcium channel blockers, which could be beneficial in treating cardiovascular diseases. The mechanisms involve modulation of calcium influx in cells, affecting muscle contraction and neurotransmitter release .
- Cytotoxicity : In vitro studies have shown that some triazolo-pyrimidine derivatives exhibit cytotoxic effects against tumor cell lines, suggesting their potential as chemotherapeutic agents .
Study 1: Antifungal Activity
In a study examining the antifungal properties of 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives, it was found that these compounds exhibited excellent fungicidal activity against Rhizoctonia solani. The study reported an IC50 value significantly lower than that of conventional antifungals, indicating a strong potential for agricultural applications .
Study 2: Anticancer Efficacy
A series of synthesized triazolo-pyrimidine derivatives were tested against various cancer cell lines. One derivative demonstrated an IC50 value of 15 µM against breast cancer cells (MCF-7), showcasing its potential as an anticancer agent. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
Study 3: Calcium Channel Blocking
Research on the calcium channel blocking effects of similar compounds revealed that they could effectively reduce inward calcium currents in neuroblastoma cells. This suggests potential applications in treating conditions related to calcium dysregulation such as hypertension and arrhythmias .
Data Table: Summary of Biological Activities
Activity Type | Compound Derivative | IC50 Value (µM) | Target Organism/Cell Line |
---|---|---|---|
Antifungal | 5,7-Dimethyl-[1,2,4]triazolo... | <10 | Rhizoctonia solani |
Anticancer | Triazolo-pyrimidine derivative | 15 | MCF-7 (breast cancer) |
Calcium Channel Blocker | Triazolo-pyrimidine derivative | Not specified | Neuroblastoma cells |
Properties
IUPAC Name |
(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-[7-(furan-2-yl)-1,4-thiazepan-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-11-10-12(2)22-17(18-11)19-15(20-22)16(23)21-6-5-14(25-9-7-21)13-4-3-8-24-13/h3-4,8,10,14H,5-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMPBZYREPTYLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)N3CCC(SCC3)C4=CC=CO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.